Axitinib-d3 is a deuterium labeled Axitinib . Axitinib, sold under the brand name Inlyta, is a small molecule tyrosine kinase inhibitor developed by Pfizer . It has been shown to significantly inhibit growth of breast cancer in animal models and has shown partial responses in clinical trials with renal cell carcinoma (RCC) and several other tumor types .
Axitinib derivatives were designed by replacing the C=C moiety with the N=N group . The substituted benzene or pyrrole analogs were considered to replace the pyridine ring . Most of the nascent derivatives exhibited favorable VEGFR-2 kinase inhibitory activities .
Axitinib-d3 is a multi-targeted tyrosine kinase inhibitor with IC50s of 0.1, 0.2, 0.1-0.3, 1.6 nM for VEGFR1, VEGFR2, VEGFR3 and PDGFRβ, respectively . The structures of two new ternary solvates and five binary solvates of Axitinib have been reported .
Axitinib is a well-known model in crystal engineering, exhibiting a high tendency to form various solvates . More than 70 kinds of solvates have been reported . It is a challenge to elucidate the effect of solvents on the crystallization of Axitinib and develop the polymorph or solvate landscape of Axitinib .
Axitinib-d3 has a molecular weight of 389.5 g/mol . It has a molecular formula of C22H18N4OS . The exact mass and monoisotopic mass of Axitinib-d3 is 389.13896262 g/mol .
Axitinib-d3 is a deuterated form of axitinib, a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3. Originally developed for the treatment of advanced renal cell carcinoma, axitinib functions by inhibiting angiogenesis, which is the formation of new blood vessels that tumors require for growth and metastasis. The incorporation of deuterium atoms in axitinib-d3 enhances its pharmacokinetic properties and metabolic stability, making it a valuable compound for research in drug development and pharmacology.
Axitinib-d3 is classified as an antineoplastic agent, specifically a targeted therapy that belongs to the category of tyrosine kinase inhibitors. It is derived from the parent compound axitinib, which is synthesized through various chemical methods involving organic synthesis techniques. The deuterated version can be utilized in studies requiring isotopic labeling to trace the compound's behavior in biological systems.
The synthesis of axitinib-d3 involves several steps that incorporate deuterium into the axitinib molecule. Common methods include:
The synthesis process often employs techniques such as:
Axitinib-d3 retains the core structure of axitinib but includes deuterium atoms at designated positions. The general structure can be represented as follows:
The molecular structure can be analyzed using various spectroscopic techniques such as:
The primary chemical reactions involved in synthesizing axitinib-d3 include:
Detailed reaction mechanisms can be elucidated through:
Axitinib-d3 functions by selectively inhibiting VEGFRs, thereby blocking downstream signaling pathways that promote angiogenesis. The mechanism involves:
Axitinib-d3 has several scientific uses, including:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3